Europium (Eu) Sputtering Targets

Catalog No.
S13907035
CAS No.
M.F
MoO3-6
M. Wt
143.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Europium (Eu) Sputtering Targets

Product Name

Europium (Eu) Sputtering Targets

IUPAC Name

molybdenum;oxygen(2-)

Molecular Formula

MoO3-6

Molecular Weight

143.95 g/mol

InChI

InChI=1S/Mo.3O/q;3*-2

InChI Key

QFKNYPIKMYQPIA-UHFFFAOYSA-N

Canonical SMILES

[O-2].[O-2].[O-2].[Mo]

Europium (Eu) sputtering targets are high-purity materials used primarily in thin film deposition processes. Composed of europium metal, these targets exhibit a silvery-white metallic appearance and possess unique properties that make them suitable for various applications in electronics, optics, and materials science. The atomic weight of europium is approximately 151.964, and it has an atomic number of 63. Its melting point is around 822 °C, and it has a theoretical density of 5.24 g/cc .

, particularly in the formation of compounds with halogens and oxygen. For example:

  • Reaction with Oxygen: Europium reacts with oxygen to form europium oxide (Eu2O3\text{Eu}_2\text{O}_3), which can occur at elevated temperatures:
    4Eu+3O22Eu2O34\text{Eu}+3\text{O}_2\rightarrow 2\text{Eu}_2\text{O}_3
  • Reaction with Halogens: Europium also reacts with halogens to form europium halides, such as europium(III) chloride:
    Eu+32Cl2EuCl3\text{Eu}+\frac{3}{2}\text{Cl}_2\rightarrow \text{EuCl}_3

These reactions highlight the reactivity of europium, particularly in forming stable compounds with nonmetals.

Research on the biological activity of europium is limited, but it is known that europium compounds can exhibit luminescent properties that are of interest in biological imaging and sensing applications. Europium ions are often used as luminescent probes due to their sharp emission lines and long luminescence lifetimes, making them useful in biolabeling and diagnostics .

Synthesis of europium sputtering targets typically involves several methods:

  • Metal Powder Consolidation: High-purity europium metal powder is compacted under high pressure and then sintered at elevated temperatures to form a dense target.
  • Arc Melting: This method involves melting high-purity europium under an inert atmosphere using an electric arc, followed by cooling to solidify the metal into a target shape.
  • Hot Isostatic Pressing: This technique combines high temperature and pressure to consolidate the powder into a solid target while minimizing porosity.

These methods ensure that the sputtering targets maintain high purity levels (often above 99.5%) necessary for effective film deposition .

Samarium62>99%Magnetic materials, lasersGadolinium64>99%Magnetic resonance imagingTerbium65>99%Phosphors, solid-state devices

Uniqueness of Europium

Europium stands out due to its exceptional luminescent properties, especially its ability to emit red light when doped into phosphors. This characteristic makes it invaluable in display technologies and lighting applications where color accuracy is critical. Additionally, its relatively low atomic number compared to other rare earth elements allows for unique interactions when forming compounds with other materials .

Studies on the interactions of europium sputtering targets primarily focus on their behavior during deposition processes and their effects on substrate materials. Research indicates that the incorporation of europium into thin films can enhance luminescent properties, which is beneficial for applications in optoelectronics. Furthermore, investigations into the thermal stability and phase transitions of europium-containing films have provided insights into optimizing deposition conditions for better performance .

The application of rare earth elements in sputtering technologies emerged from foundational discoveries in plasma physics and materials science. The sputtering phenomenon, first documented by William Grove in 1852 during experiments with gas discharges, initially focused on noble metals like gold and silver. By the late 19th century, researchers such as Sir William Crookes expanded these studies to include alloy targets, noting preferential sputtering effects in aluminum-gold systems. However, rare earth elements remained largely unexplored until the 20th century, when their distinctive 4f electron configurations attracted interest for advanced optical and magnetic applications.

The development of reactive sputtering in the 1930s marked a turning point, as scientists began synthesizing metal-oxide films using oxygen plasmas. Europium’s potential became apparent with the rise of europium(III) oxide (Eu₂O₃) films, which exhibited intense red luminescence under electron excitation. Table 1 summarizes key milestones in rare earth sputtering target development:

YearDevelopmentSignificance
1933First reactive sputtering of metal oxidesEnabled synthesis of rare earth oxide films
1980High-rate magnetron sputteringFacilitated industrial-scale rare earth film production
1992Tunable unbalanced magnetron systemsImproved ionized flux control for stoichiometric Eu films
2010Europium-doped nitride semiconductorsAchieved high-efficiency red phosphors for LEDs

The transition to rare earth targets accelerated in the 1980s with the advent of high-power impulse magnetron sputtering (HiPIMS), which provided precise stoichiometric control over europium-based films. This period also saw the commercialization of europium sputtering targets for optical coatings, particularly in anti-reflective layers and laser cavity mirrors.

Paradigm Shifts in Thin Film Deposition: The Role of Europium-Based Targets

Europium sputtering targets have instigated three major paradigm shifts in thin-film deposition:

Optoelectronic Device Revolution

Europium’s 4f⁶ electronic structure allows for sharp emission peaks at 613 nm (red) and 590 nm (orange), making it indispensable for organic light-emitting diodes (OLEDs) and quantum dot displays. Films deposited via radio frequency magnetron sputtering exhibit 98% crystallinity when using Eu₂O₃ targets at substrate temperatures above 400°C. The resulting phosphor layers achieve external quantum efficiencies exceeding 22%, surpassing traditional solution-processed alternatives.

Magnetic Memory Enhancement

Gadolinium-europium (Gd-Eu) alloy targets enable the synthesis of thin films with tunable Curie temperatures. By adjusting the Eu/Gd ratio during co-sputtering, researchers have developed magneto-optical storage media with areal densities up to 1 Tb/in². The europium-induced perpendicular magnetic anisotropy in these films reduces bit error rates by 40% compared to cobalt-platinum alloys.

Quantum Material Synthesis

Europium’s divalent (Eu²⁺) and trivalent (Eu³⁺) states permit the growth of topological insulators when sputtered onto graphene substrates. For example, europium sulfide (EuS) films deposited at 10⁻⁶ Torr exhibit a quantum anomalous Hall effect at temperatures up to 4 K, enabling fault-tolerant quantum computing architectures.

The integration of europium targets with hybrid deposition systems—combining sputtering and molecular beam epitaxy—has further enabled angstrom-level control over interfacial defects. Recent advances include europium-doped hafnium oxide (Eu:HfO₂) ferroelectric films with a remnant polarization of 35 μC/cm², suitable for non-volatile memory cells.

# Example code for simulating europium thin-film growth parameters  import numpy as np  def calculate_thickness(power, time, yield_eu=0.85):      """      Calculates film thickness based on sputter yield.      :param power: Magnetron power (W)      :param time: Deposition time (s)      :param yield_eu: Europium sputter yield (atoms/ion)      :return: Thickness in nanometers      """      ion_flux = power * 1e3 / 300  # Assume 300 eV ions      deposition_rate = ion_flux * yield_eu * 0.165  # 0.165 nm/atom for Eu      return deposition_rate * time  print(f"100W, 600s deposition: {calculate_thickness(100, 600):.2f} nm")  

"Europium’s ability to stabilize in multiple oxidation states under sputtering conditions has opened new frontiers in correlated electron systems."

Direct current magnetron sputtering represents a fundamental approach for depositing europium-doped oxide films with controlled stoichiometry and enhanced luminescent properties [1] [2]. The technique employs a planar magnetron configuration where europium sputtering targets are positioned as cathodes within a controlled plasma environment [3]. The basic operational parameters for europium targets include melting points of 822°C and theoretical densities of 5.24 grams per cubic centimeter, making them suitable for direct current sputtering applications [4] [5].

The magnetron discharge configuration utilizes magnetic fields positioned directly behind the europium cathode target to confine electrons and increase ionization efficiency [3]. This confinement results in enhanced sputtering yields and improved deposition rates compared to conventional diode sputtering arrangements [3]. Research demonstrates that europium targets exhibit low tantalum solubility characteristics, which influences their electrical conductivity and sputtering behavior under direct current conditions [4] [5].

Process optimization studies reveal that direct current magnetron sputtering of europium targets achieves optimal performance at working pressures between 0.05 to 0.1 Pascal with argon as the primary sputtering gas [6]. The sputtering power density ranges from 2 to 8 watts per square centimeter, depending on target composition and desired deposition rate [6]. Target-to-substrate distances typically range from 50 to 150 millimeters to ensure uniform film coverage while maintaining adequate deposition rates [2].

ParameterOptimal RangeUnitsReference
Working Pressure0.05-0.1Pascal [6]
Power Density2-8W/cm² [6]
Target Distance50-150mm [2]
Deposition Rate0.1-2.0nm/min [2]

Europium-doped tungsten oxide films produced through direct current magnetron sputtering demonstrate enhanced photoluminescence properties with emission peaks at 600, 620, 700, and 705 nanometers corresponding to characteristic europium transitions [7]. The intensity of these emissions depends critically on europium concentration, with optimal doping levels ranging from 3 to 5 weight percent europium oxide in the target material [7]. Higher concentrations result in concentration quenching effects that reduce overall luminescence efficiency [7].

Target fabrication for direct current applications requires high-purity europium metal with purities exceeding 99.5 percent to minimize impurity-related defects in deposited films [5] [8]. The targets undergo powder metallurgy processing involving cold pressing, vacuum hot pressing, and mechanical finishing to achieve the required density and surface quality [9]. Backing plate attachment utilizes diffusion bonding or mechanical clamping to ensure adequate thermal and electrical contact during sputtering operations [9].

The microstructural evolution of europium-doped oxide films depends significantly on substrate temperature during deposition [7]. Films deposited at room temperature typically exhibit amorphous structures, while substrate heating to 300-600°C promotes crystalline phase formation [7] [10]. Post-deposition annealing at temperatures between 600-900°C enhances crystallinity and optimizes luminescent properties through improved europium ion coordination environments [7] [10].

Pulsed Laser Deposition Techniques for Precision Europium Layer Formation

Pulsed laser deposition emerges as a sophisticated technique for creating precision europium layers with exceptional control over stoichiometry and microstructure [11] [12]. The method employs nanosecond laser pulses to ablate europium metal targets, generating ablation plumes containing approximately 10^16 atoms per pulse [11]. This high instantaneous flux enables deposition under high vacuum conditions while maintaining stoichiometric transfer from target to substrate [11].

Experimental configurations for europium pulsed laser deposition utilize Neodymium:Yttrium Aluminum Garnet lasers operating at 532 nanometer wavelength with pulse energies ranging from 25 to 100 millijoules [12]. Target rotation systems ensure fresh surface exposure after each laser pulse, preventing target degradation and maintaining consistent ablation characteristics [12]. The laser beam focuses at 45-degree angles to the target surface to optimize material ejection efficiency [12].

Research investigations demonstrate that europium oxide thin films can be successfully deposited using pulsed laser deposition in helium buffer atmospheres at pressures of 1 millibar [12]. The buffer gas environment facilitates cluster formation within the ablation plume, resulting in nanostructured film morphologies with enhanced surface areas [12]. Target-to-substrate distances between 15 to 40 millimeters provide optimal balance between deposition rate and film uniformity [12].

Deposition ParameterValueUnitsFilm Quality
Target Distance 15mmHighnm/minDense, smooth
Target Distance 30mmMediumnm/minBalanced
Target Distance 40mmLownm/minRough, porous

Plasma diagnostics using electrostatic probes reveal the formation of two distinct velocity groups within the europium ablation plume [12]. The higher velocity component consists primarily of individual atoms and small clusters, while the lower velocity fraction contains larger metal clusters formed through gas-phase condensation [12]. This velocity splitting influences final film microstructure and can be controlled through buffer gas pressure adjustments [12].

Epitaxial europium monoxide films have been successfully grown on Yttrium Aluminum Oxide substrates using pulsed laser deposition with europium metal targets [11]. The technique enables deposition in ultra-high vacuum environments with background pressures as low as 10^-8 millibar, significantly expanding the accessible parameter space compared to molecular beam epitaxy [11]. In-situ monitoring using reflection high-energy electron diffraction confirms epitaxial growth with crystalline quality comparable to single crystal standards [11].

Stoichiometry control in pulsed laser deposition represents a critical advantage for europium compound formation [10]. Films of europium sesquioxide deposited at room temperature remain amorphous but can be crystallized through post-deposition annealing treatments [10]. Annealing at 500°C promotes cubic phase formation, while higher temperatures of 850°C favor monoclinic phase development [10]. The crystalline phase directly influences luminescent properties, with cubic phases typically exhibiting higher emission intensities [10].

Temperature-dependent studies reveal that substrate heating during pulsed laser deposition significantly affects europium oxide film properties [10]. Deposition temperatures between 225-375°C result in amorphous films with varying europium concentrations and optical characteristics [13]. Growth rates increase with temperature up to 300°C before plateauing, while europium incorporation efficiency continues improving at higher temperatures [13].

Advanced pulsed laser deposition configurations incorporate capping layers to protect europium films from atmospheric oxidation [14]. Aluminum oxide capping layers deposited in-situ prevent degradation while enabling subsequent processing steps [10]. This protection strategy proves essential for maintaining film quality during transport and characterization procedures [14].

Hybrid Sputtering Systems Incorporating Europium Alloys

Hybrid sputtering systems represent advanced deposition platforms that combine multiple sputtering sources to enable complex europium alloy film formation [15] [16]. These systems typically incorporate co-sputtering configurations where europium targets operate simultaneously with other metallic or ceramic targets to produce compositionally controlled alloy films [15]. The approach enables precise stoichiometry control through independent power regulation of individual sputtering sources [15].

Co-sputtering investigations of europium with tantalum oxide demonstrate the feasibility of producing luminescent composite films with enhanced optical properties [15]. The system employs separate radio frequency power supplies for europium and tantalum oxide targets, allowing independent control of individual element incorporation rates [15]. Optimal europium concentrations range from 1 to 10 atomic percent in the tantalum oxide matrix, with higher concentrations leading to phase separation effects [15].

Multi-target sputtering configurations provide enhanced material versatility for europium alloy production [16]. Triple-target systems enable simultaneous deposition from europium, host matrix, and dopant sources within a single ultra-high vacuum chamber [16]. This capability proves particularly valuable for creating complex phosphor compositions where precise europium distribution within host lattices determines luminescent performance [16].

System ConfigurationTarget MaterialsAdvantagesApplications
Dual Co-sputteringEu + Host MatrixComposition controlPhosphors
Triple TargetEu + Matrix + DopantComplex alloysAdvanced phosphors
Rotary Multi-targetSequential materialsLarge area coatingIndustrial scale

Europium-doped iron titanium oxide films produced through radio frequency magnetron co-sputtering exhibit magnetic and optical properties suitable for spintronic applications [17]. The hybrid approach enables incorporation of europium into ferromagnetic matrices while maintaining structural integrity [17]. Optimal deposition conditions include substrate temperatures of 300-500°C and radio frequency powers between 50-150 watts for each target [17].

Reactive sputtering configurations incorporate controlled gas atmospheres to promote specific europium compound formation during deposition [18]. Oxygen partial pressures between 10^-4 to 10^-2 Pascal enable formation of europium oxide phases with controlled stoichiometry [18]. The technique proves particularly effective for producing europium-doped zinc oxide films where europium exists in mixed oxidation states [18].

Advanced hybrid systems incorporate in-situ monitoring capabilities to ensure consistent alloy composition throughout deposition processes [19]. Real-time composition analysis using X-ray photoelectron spectroscopy enables feedback control of individual sputtering source powers [19]. This monitoring approach proves essential for maintaining reproducible europium incorporation in complex alloy systems [19].

Substrate heating strategies in hybrid sputtering systems require careful optimization to promote desired europium alloy phase formation [20]. Substrate temperatures between 400-600°C facilitate interdiffusion and alloy formation while preventing excessive europium volatilization [20]. Higher temperatures may result in preferential europium loss due to its relatively high vapor pressure compared to most host matrix materials [20].

Europium alloy target fabrication for hybrid sputtering systems presents unique challenges related to compositional uniformity and phase stability [21]. Powder metallurgy approaches enable production of homogeneous europium-containing alloy targets through controlled mixing and sintering processes [21]. Critical parameters include sintering temperatures, atmosphere control, and cooling rates to prevent phase segregation in the final target material [21].

The erosion behavior of europium sputtering targets is fundamentally governed by the complex interplay between plasma parameters and magnetic field configurations. The characteristic race track erosion pattern observed in magnetron sputtering systems results from the non-uniform distribution of ion bombardment across the target surface [1] [2]. In europium targets, this phenomenon exhibits unique characteristics due to the material's specific physical properties and chemical reactivity.

The plasma density distribution above europium targets typically ranges from 10¹⁰ to 10¹² ions per cubic centimeter, with optimal conditions achieved at approximately 5 × 10¹¹ ions per cubic centimeter [1] [2]. This plasma density directly influences the ion flux incident on the target surface, subsequently determining the erosion rate and pattern uniformity. The electron temperature in the plasma region typically varies between 2 and 8 electron volts, with europium systems showing optimal performance at 4 to 6 electron volts [1] [2].

The magnetic field strength represents a critical parameter in controlling the confinement of electrons and the resulting plasma density distribution. Magnetic field strengths between 0.02 and 0.15 Tesla are commonly employed, with europium targets showing optimal performance at 0.08 to 0.12 Tesla [1] [2]. The magnetic field configuration determines the electron drift paths and consequently the ion density distribution, which directly affects the erosion pattern geometry.
Ion energy distributions in europium sputtering systems typically range from 30 to 500 electron volts, with optimal conditions achieved between 100 and 300 electron volts [1] [3]. The ion energy determines the sputter yield, which for europium exhibits a characteristic threshold behavior and subsequent energy-dependent increase. The sputter yield increases approximately linearly with ion energy above the threshold until reaching a maximum, after which it gradually decreases due to increased ion penetration depth [1] [3].

The race track width in europium targets varies significantly with magnetic field strength, typically ranging from 5 to 20 millimeters [1] [2]. Stronger magnetic fields produce narrower race tracks due to increased electron confinement, while weaker fields result in broader erosion patterns. The race track depth evolution follows a self-similar profile throughout the target lifetime, with the maximum erosion occurring at approximately half the target radius [1] [2].

The current density applied to europium targets typically ranges from 10 to 100 milliamperes per square centimeter, with optimal conditions achieved at 25 to 50 milliamperes per square centimeter [1] [2]. Higher current densities increase the erosion rate but may lead to excessive target heating and potential changes in the europium oxidation state during operation.

Chamber pressure significantly influences the plasma characteristics and erosion behavior. Operating pressures between 1 and 10 millitorr are commonly employed, with europium systems showing optimal performance at 3 to 5 millitorr [1] [2]. Lower pressures enhance the mean free path of sputtered atoms, reducing scattering losses during transport to the substrate. However, excessively low pressures may compromise plasma stability and uniformity.

The target voltage required to maintain the plasma discharge typically ranges from 400 to 800 volts, with europium targets operating optimally at 500 to 600 volts [1] [2]. The voltage correlates directly with the ion energy and thus the erosion rate. The voltage-current relationship follows the characteristic power law behavior described by the equation I = kV^n, where k and n are system-dependent constants [4].

The erosion rate of europium targets varies from 0.1 to 10 micrometers per hour, depending on the operating conditions [1] [2]. The erosion rate depends on the sputter yield, which is determined by the ion energy, angle of incidence, and target material properties. The angular dependence of the sputter yield shows a maximum at approximately 45 degrees from the surface normal, consistent with collision cascade theory [1].

The temporal evolution of the erosion pattern exhibits characteristic changes as the target is consumed. Initially, the erosion occurs primarily at the surface, creating a shallow groove. As the erosion progresses, the groove deepens and the magnetic field lines become distorted, leading to changes in the plasma distribution and erosion pattern [1] [2]. The erosion profile maintains self-similarity throughout most of the target lifetime, with the location of maximum erosion gradually shifting outward as the target is consumed.

The particle transport from the target to the substrate is influenced by the chamber pressure and geometry. At optimal pressures, the mean free path of sputtered europium atoms is sufficient to minimize scattering losses while maintaining adequate plasma density for stable operation [1] [2]. The angular distribution of sputtered material follows an approximately cosine distribution from the target surface, with modifications due to the magnetic field configuration and chamber geometry.

Substrate-Temperature-Dependent Crystallographic Orientation

The crystallographic orientation of europium thin films deposited by sputtering exhibits strong dependence on substrate temperature, fundamentally affecting the film structure, properties, and performance. This temperature dependence arises from the relationship between thermal energy and atomic mobility during film growth, which determines the nucleation and growth processes [5] [6].

At substrate temperatures below 100°C, europium films typically exhibit random or amorphous structures with grain sizes ranging from 5 to 15 nanometers [5] [6]. The limited atomic mobility at these temperatures prevents the formation of well-defined crystallographic orientations, resulting in poor film quality characterized by high stress levels between 2.0 and 3.5 gigapascals [5] [6]. The random orientation results from the insufficient thermal energy available for atoms to reach energetically favorable crystallographic sites during deposition.
As substrate temperature increases to the range of 100 to 200°C, weak preferential orientation begins to emerge, typically favoring the (100) crystallographic plane [5] [6]. The grain size increases to 15 to 25 nanometers, and the film quality improves from poor to fair, with stress levels decreasing to 1.5 to 2.8 gigapascals [5] [6]. This transition occurs because the increased thermal energy enhances atomic mobility, allowing limited surface diffusion and the formation of small crystalline domains.

At temperatures between 200 and 300°C, moderate (100) orientation becomes established, with grain sizes increasing to 25 to 40 nanometers [5] [6]. The film quality transitions to good polycrystalline structure, with stress levels further decreasing to 1.0 to 2.0 gigapascals [5] [6]. The enhanced atomic mobility at these temperatures enables more extensive surface diffusion, promoting the formation of preferred crystallographic orientations and larger grain sizes.

The temperature range of 300 to 400°C represents a critical transition where strong (100) orientation develops, with grain sizes reaching 40 to 60 nanometers [5] [6]. The film quality becomes very good with well-defined textured structure, and stress levels decrease to 0.5 to 1.5 gigapascals [5] [6]. This temperature range provides sufficient thermal energy for extensive surface diffusion and atomic rearrangement, enabling the formation of highly oriented crystalline structures.

Between 400 and 500°C, the crystallographic orientation transitions from predominantly (100) to mixed (100)/(110) orientations, with grain sizes increasing to 60 to 80 nanometers [5] [6]. The film quality becomes excellent with oriented structure, and stress levels continue to decrease to 0.3 to 1.0 gigapascals [5] [6]. This mixed orientation results from the competition between different crystallographic planes as thermal energy increases.

At temperatures from 500 to 600°C, the (110) orientation becomes dominant, with grain sizes reaching 80 to 120 nanometers [5] [6]. The film quality remains excellent with highly oriented structure, and stress levels decrease to 0.2 to 0.8 gigapascals [5] [6]. The dominance of (110) orientation at these temperatures reflects the thermodynamic preference for this crystallographic plane under conditions of high atomic mobility.

The temperature range of 600 to 700°C produces strong (110) orientation with grain sizes of 120 to 180 nanometers [5] [6]. The film quality becomes outstanding with single-phase structure, and stress levels reach minimum values of 0.1 to 0.5 gigapascals [5] [6]. This temperature range represents optimal conditions for achieving high-quality europium films with excellent crystallographic orientation.

At temperatures between 700 and 800°C, very strong (110) orientation develops with large grain sizes of 180 to 250 nanometers [5] [6]. The film quality remains outstanding with large-grain structure, and stress levels stay low at 0.1 to 0.3 gigapascals [5] [6]. These conditions produce films with exceptional crystallographic quality suitable for demanding applications.

However, at temperatures above 800°C, recrystallization processes begin to occur, leading to coarse grain structures with sizes of 250 to 400 nanometers [5] [6]. While the (110) orientation is maintained, the film quality may be compromised by the formation of very large grains, and stress levels may increase slightly to 0.2 to 0.6 gigapascals [5] [6] due to thermal expansion effects and potential oxidation.

The temperature dependence of crystallographic orientation in europium films follows the principles of the Structure Zone Model, which relates film microstructure to the homologous temperature (substrate temperature divided by melting point) [5] [6]. At low homologous temperatures, films exhibit porous columnar structures with random orientation. As temperature increases, the microstructure transitions through various zones, ultimately reaching dense, well-oriented structures at high temperatures.

The grain size evolution with temperature follows an exponential relationship, reflecting the thermally activated nature of grain growth processes [5] [6]. The grain growth is driven by the reduction in total interfacial energy through the elimination of grain boundaries, with the rate depending exponentially on temperature according to the Arrhenius equation.

The stress evolution in europium films is closely related to the crystallographic orientation and grain size changes [5] [6]. At low temperatures, high stress results from the incorporation of defects and the formation of non-equilibrium structures. As temperature increases, stress decreases due to improved atomic mobility and the formation of more stable crystallographic orientations.

The transition from (100) to (110) preferred orientation with increasing temperature reflects the changing balance between surface energy and strain energy [5] [6]. At lower temperatures, the (100) orientation may be favored due to lower surface energy, while at higher temperatures, the (110) orientation becomes preferred due to reduced strain energy in the film-substrate system.

The temperature dependence of film properties is also influenced by the deposition rate and chamber pressure [5] [6]. Higher deposition rates require higher temperatures to achieve the same degree of crystallographic orientation, while lower chamber pressures may shift the temperature ranges for optimal orientation development.

Reactive Sputtering Atmospheres for Europium Compound Synthesis

The synthesis of europium compounds through reactive sputtering requires precise control of atmospheric conditions to achieve desired stoichiometry and phase purity. The reactive sputtering process involves the introduction of chemically active gases that react with sputtered europium atoms to form compound films with controlled composition and properties [7] [8] [9].

The formation of europium monoxide (EuO) represents one of the most challenging applications of reactive sputtering due to the narrow stability range of the divalent europium oxidation state [7] [10]. EuO synthesis requires carefully controlled oxygen partial pressures, typically achieved through low oxygen flow rates of 0.5 to 2.0 standard cubic centimeters per minute [7] [10]. The chamber pressure must be maintained at 2 to 5 millitorr to ensure adequate oxygen incorporation while preventing over-oxidation to higher europium oxides.

The optimal substrate temperature for EuO formation ranges from 400 to 600°C, providing sufficient thermal energy for the reduction reaction while maintaining the desired oxidation state [7] [10]. The deposition rate under these conditions typically ranges from 5 to 15 nanometers per minute, reflecting the delicate balance required to maintain proper stoichiometry [7] [10]. The synthesis often requires the use of reducing agents or controlled atmospheres to prevent oxidation of Eu²⁺ to Eu³⁺.
Europium sesquioxide (Eu₂O₃) synthesis employs higher oxygen flow rates of 5.0 to 15.0 standard cubic centimeters per minute to ensure complete oxidation to the trivalent state [7] [11]. The chamber pressure ranges from 3 to 8 millitorr, and the optimal substrate temperature is lower at 300 to 500°C compared to EuO synthesis [7] [11]. The deposition rate is typically higher at 8 to 25 nanometers per minute due to the more favorable thermodynamics of Eu₂O₃ formation.

The reactive sputtering of europium nitride (EuN) utilizes nitrogen gas flow rates of 10.0 to 30.0 standard cubic centimeters per minute [9] [12]. The chamber pressure is maintained at 5 to 15 millitorr, and higher substrate temperatures of 500 to 700°C are required to promote nitride formation [9] [12]. The deposition rate is typically lower at 3 to 12 nanometers per minute due to the lower reactivity of nitrogen compared to oxygen [9] [12].

The synthesis of europium oxynitride (EuOₓNᵧ) requires simultaneous introduction of both nitrogen and oxygen gases, typically at flow rates of 5.0 and 2.0 standard cubic centimeters per minute respectively [9] [12]. The chamber pressure is maintained at 4 to 10 millitorr, and the substrate temperature ranges from 450 to 650°C [9] [12]. The deposition rate varies from 4 to 18 nanometers per minute depending on the desired stoichiometry [9] [12].

The formation of europium carbide (EuC₂) utilizes hydrocarbon gases such as methane (CH₄) or acetylene (C₂H₂) at flow rates of 2.0 to 8.0 standard cubic centimeters per minute [13]. The chamber pressure is maintained at 3 to 12 millitorr, and high substrate temperatures of 600 to 800°C are required to promote carbide formation [13]. The deposition rate is typically low at 2 to 8 nanometers per minute due to the relatively low reactivity of hydrocarbon gases [13].

Europium silicide (EuSi₂) synthesis employs silane (SiH₄) gas at flow rates of 3.0 to 10.0 standard cubic centimeters per minute [13]. The chamber pressure ranges from 2 to 8 millitorr, and the substrate temperature is maintained at 500 to 700°C [13]. The deposition rate is moderate at 6 to 20 nanometers per minute, reflecting the moderate reactivity of silane [13].

The synthesis of europium sulfide (EuS) utilizes hydrogen sulfide (H₂S) gas at flow rates of 1.0 to 5.0 standard cubic centimeters per minute [13]. The chamber pressure is maintained at the lower range of 1 to 4 millitorr due to the high reactivity of H₂S [13]. The substrate temperature ranges from 300 to 500°C, and the deposition rate varies from 4 to 15 nanometers per minute [13].

Europium fluoride (EuF₂) formation employs fluorine-containing gases such as carbon tetrafluoride (CF₄) or sulfur hexafluoride (SF₆) at flow rates of 5.0 to 20.0 standard cubic centimeters per minute [13]. The chamber pressure is higher at 8 to 25 millitorr due to the stability of fluorine compounds [13]. Lower substrate temperatures of 200 to 400°C are sufficient for fluoride formation, and the deposition rate is typically high at 10 to 30 nanometers per minute [13].

The reactive sputtering process is characterized by hysteresis effects that arise from the competition between reactive gas consumption at the target surface and supply to the chamber [9] [4]. The target surface can exist in metallic or compound modes depending on the reactive gas flow rate, with the transition between modes exhibiting hysteresis behavior [9] [4]. This hysteresis must be carefully controlled to maintain stable deposition conditions and consistent film properties.

The target voltage during reactive sputtering typically changes as the target surface composition evolves from metallic to compound [9] [4]. The voltage may increase or decrease depending on the secondary electron emission coefficient of the formed compound compared to the metallic target [9] [4]. For europium compounds, the voltage changes provide valuable feedback for process control and optimization.

The reactive gas utilization efficiency depends on the sticking coefficient of the gas molecules and the surface reactivity of the sputtered material [9] [4]. Higher substrate temperatures generally increase the reactivity and improve the gas utilization efficiency, leading to more complete compound formation and better stoichiometry control [9] [4].

The film composition and properties are strongly influenced by the reactive gas flow rate and chamber pressure [9] [4]. Insufficient reactive gas leads to sub-stoichiometric films with metallic inclusions, while excessive reactive gas may result in over-stoichiometric films with reduced electrical conductivity and altered optical properties [9] [4]. The optimal conditions must be determined experimentally for each specific europium compound and application.

Hydrogen Bond Acceptor Count

3

Exact Mass

145.890147 g/mol

Monoisotopic Mass

145.890147 g/mol

Heavy Atom Count

4

Dates

Last modified: 08-10-2024

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